molecular formula C19H17FN2O3S B3020513 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 938536-35-7

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B3020513
CAS RN: 938536-35-7
M. Wt: 372.41
InChI Key: ZZZDQEUCULFFBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that yield intermediates, which are further modified to obtain the final product. In the case of the compounds discussed in the provided papers, the synthesis involves starting with specific hydrazide compounds and then performing a series of reactions to introduce various functional groups and heterocyclic systems. For instance, the synthesis described in paper starts with a 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole intermediate, which is then further modified to obtain a morpholinomethyl derivative. This process involves careful control of reaction conditions and the use of specific reagents to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial as it determines the compound's reactivity, physical properties, and potential biological activity. In paper , the authors carried out X-ray crystal structure analysis to determine the precise molecular structure of the synthesized compounds. The analysis revealed the presence of intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the stability of the crystal structure and could influence the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the heterocyclic system. The compounds synthesized in the studies undergo a range of chemical reactions, including cyclization, aminomethylation, and the formation of thiosemicarbazides, as described in paper . These reactions are essential for creating the diverse chemical structures that are characteristic of heterocyclic chemistry and for introducing functional groups that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like fluorine and methoxy groups can significantly affect these properties. The compounds discussed in the papers were characterized using techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, which provide detailed information about the molecular composition and structure . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential application as therapeutic agents.

Relevant Case Studies

While the provided papers do not mention specific case studies, the synthesized compounds were screened for their biological activity, particularly for lipase and α-glucosidase inhibition . These enzymes are relevant targets in the treatment of conditions like obesity and diabetes, respectively. The compounds showed promising activity, with compound 2c exhibiting the best anti-lipase activity and compounds 2c and 6a showing the best anti-α-glucosidase activity. These findings suggest potential applications of the synthesized compounds in therapeutic contexts, warranting further investigation and case studies to explore their efficacy and safety in biological systems.

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-4-2-3-13(9-16)10-21-18(23)12-26-19-22-11-17(25-19)14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZDQEUCULFFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide

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